N-[(5-phenylfuran-2-yl)methyl]-1,2,4-triazol-4-amine
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Overview
Description
N-[(5-phenylfuran-2-yl)methyl]-1,2,4-triazol-4-amine is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring substituted with a phenyl group and a triazole ring
Preparation Methods
The synthesis of N-[(5-phenylfuran-2-yl)methyl]-1,2,4-triazol-4-amine typically involves the reaction of 5-phenylfuran-2-carbaldehyde with 4-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and reaction time.
Chemical Reactions Analysis
N-[(5-phenylfuran-2-yl)methyl]-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Scientific Research Applications
N-[(5-phenylfuran-2-yl)methyl]-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: It is being investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as improved conductivity or stability.
Mechanism of Action
The mechanism of action of N-[(5-phenylfuran-2-yl)methyl]-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-[(5-phenylfuran-2-yl)methyl]-1,2,4-triazol-4-amine can be compared with other similar compounds, such as:
N-[(5-phenylfuran-2-yl)methyl]propan-2-amine: This compound has a similar structure but features a propan-2-amine group instead of a triazole ring.
4-(5-phenylfuran-2-yl)methyl-1,2,4-triazole: This compound is structurally similar but lacks the amine group on the triazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12N4O |
---|---|
Molecular Weight |
240.26g/mol |
IUPAC Name |
N-[(5-phenylfuran-2-yl)methyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C13H12N4O/c1-2-4-11(5-3-1)13-7-6-12(18-13)8-16-17-9-14-15-10-17/h1-7,9-10,16H,8H2 |
InChI Key |
ROWIFILKGWOEHV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNN3C=NN=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNN3C=NN=C3 |
Origin of Product |
United States |
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